molecular formula C25H21N3O5S B11267297 N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

Cat. No.: B11267297
M. Wt: 475.5 g/mol
InChI Key: RNGOWXCHRVLDEG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide involves multiple steps. One common method includes the reaction of 4-methoxyaniline with 3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to a dihydro derivative .

Scientific Research Applications

N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H21N3O5S

Molecular Weight

475.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

InChI

InChI=1S/C25H21N3O5S/c1-15-6-4-5-7-20(15)24-26-25(33-27-24)23-16(2)21-14-19(12-13-22(21)32-23)34(29,30)28-17-8-10-18(31-3)11-9-17/h4-14,28H,1-3H3

InChI Key

RNGOWXCHRVLDEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(O3)C=CC(=C4)S(=O)(=O)NC5=CC=C(C=C5)OC)C

Origin of Product

United States

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